molecular formula C20H25N3O4S B2388502 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide CAS No. 899979-17-0

3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide

Cat. No.: B2388502
CAS No.: 899979-17-0
M. Wt: 403.5
InChI Key: CPWDANUFCXMCTH-UHFFFAOYSA-N
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Description

3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties This compound features a benzamide core substituted with a methoxy group and a sulfonylethyl chain linked to a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to yield the benzamide.

    Introduction of the Sulfonylethyl Chain: The sulfonylethyl chain can be introduced via a sulfonylation reaction, where an appropriate sulfonyl chloride is reacted with an ethylamine derivative.

    Attachment of the Phenylpiperazine Moiety: The final step involves the nucleophilic substitution reaction between the sulfonylethyl intermediate and 4-phenylpiperazine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, stringent reaction control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Products may include 3-hydroxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide or 3-formyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide.

    Reduction: Products may include 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide.

    Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide is not fully elucidated, but it is believed to interact with specific molecular targets such as enzymes or receptors. For instance, its structural similarity to acetylcholinesterase inhibitors suggests it may inhibit acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide is unique due to the presence of both a methoxy group and a sulfonylethyl chain, which may confer distinct pharmacological properties compared to its analogs. Its potential as a selective acetylcholinesterase inhibitor highlights its significance in medicinal chemistry .

Properties

IUPAC Name

3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-27-19-9-5-6-17(16-19)20(24)21-10-15-28(25,26)23-13-11-22(12-14-23)18-7-3-2-4-8-18/h2-9,16H,10-15H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWDANUFCXMCTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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